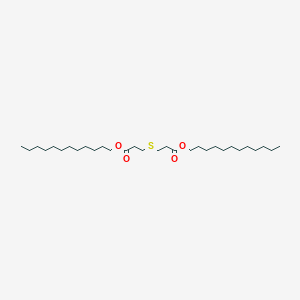

Dilauryl thiodipropionate

Description

Historical Perspectives in Polymer Stabilization

The use of antioxidants to stabilize polymers dates back to the early 20th century, with initial observations of certain additives improving the durability of rubber. numberanalytics.com The commercial development of synthetic antioxidants began in the 1950s and 1960s, primarily focusing on phenolic and amine compounds. numberanalytics.com The stabilization of polyolefins, such as polyethylene (B3416737), with alkyl thiodipropionic esters became a known practice, with dilauryl and distearyl thiodipropionates being proposed for this purpose. google.com

Antioxidants are crucial in the polymer industry as they inhibit oxidative degradation, which can alter a polymer's viscosity, appearance, and mechanical properties like elongation and tensile strength. basf.commdpi.com Without such protective measures, plastic and rubber products would be more susceptible to brittleness, discoloration, and loss of structural integrity when exposed to environmental factors like heat, light, and oxygen. univook.com

Evolution of Thioester Antioxidants in Industrial Chemistry

Thioesters, including DLTDP, belong to a class of secondary antioxidants. basf.com These compounds function by decomposing hydroperoxides, which are formed during the auto-oxidation of polymers, into non-radical products. numberanalytics.combasf.com This action prevents degradation during processing and prolongs the effectiveness of primary antioxidants. basf.com

Secondary antioxidants like thioesters and phosphites are particularly effective when used in combination with primary antioxidants, such as sterically hindered phenols. basf.commayzo.com This synergistic relationship provides enhanced thermal stability. mayzo.comfiveable.me The mechanism involves the primary antioxidant scavenging free radicals, while the secondary antioxidant, like DLTDP, decomposes hydroperoxides, thus interrupting the degradation chain reaction. numberanalytics.comlongchangchemical.com Thioesters are valued for their ability to improve long-term thermal stability. basf.com

Contemporary Significance in Materials Science and Food Contact Applications

In modern materials science, DLTDP is a widely utilized stabilizer in a variety of polymers, including polyolefins (like polypropylene (B1209903) and polyethylene), ABS, and styrene-butadiene emulsions. univook.comnih.gov Its low volatility and good compatibility with many materials make it a valuable additive. medchemexpress.commedchemexpress.com It is often used in demanding applications such as pipes (B44673), power cables, and automotive components. mayzo.com Beyond polymers, DLTDP also finds use as an additive in lubricants and greases to improve their oxidative stability. medchemexpress.commedchemexpress.com

DLTDP is also significant in the context of food contact materials. The U.S. Food and Drug Administration (FDA) has recognized DLTDP as "generally recognized as safe" (GRAS) for use as a food additive and in food packaging materials. wa.govcosmeticsinfo.orgdutscher.com It is permitted for use in resinous and polymeric coatings and in the manufacture of food-packaging materials, with specific limitations on the amount that can migrate into food. mayzo.comwa.govecfr.gov Its low toxicity profile allows for its use in food packaging films. atamanchemicals.com

Interactive Data Table: Properties of Dilauryl Thiodipropionate

| Property | Value |

| Molecular Formula | C₃₀H₅₈O₄S mayzo.comnih.gov |

| Molecular Weight | 514.86 g/mol mayzo.com |

| Appearance | White crystalline solid/flakes mayzo.comchemicalbook.com |

| Melting Range | 39-42°C mayzo.com |

| Flash Point | 160°C (open cup) mayzo.com |

| Solubility | Insoluble in water fao.orgchemicalbook.com |

| CAS Number | 123-28-4 mayzo.comnih.gov |

Properties

IUPAC Name |

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOFFNLGXMVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026999 | |

| Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilauryl thiodipropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most organic solvents | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.975 at 25 °C (solid 25 °C) | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg | |

| Record name | Dilauryl thiodipropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White flakes | |

CAS No. |

123-28-4, 31852-09-2 | |

| Record name | Dilauryl thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilauryl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031852092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lusmit | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl 3,3'-thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Didodecyl thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51YH1B080 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 °C, 43 - 44 °C | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Advanced Purification Techniques

Esterification Pathways from Thiodipropionic Acid and Lauryl Alcohol

The most common and well-documented method for synthesizing DLTDP is through the direct esterification of 3,3'-thiodipropionic acid (TDPA) with lauryl alcohol (also known as 1-dodecanol). chemicalbook.com This reaction is a nucleophilic acyl substitution, where the hydroxyl groups of lauryl alcohol attack the carboxylic acid groups of TDPA.

Catalytic Systems and Reaction Kinetics

The esterification of TDPA with lauryl alcohol is typically catalyzed by strong acids. The rate of this reaction is generally proportional to the concentration of the acid catalyst, as well as the concentrations of the alcohol and the organic acid. sciencemadness.org

Commonly used catalysts include:

Mineral Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are frequently employed due to their effectiveness and low cost. Typical concentrations range from 5-10% by weight.

Enzyme Catalysts: Lipase enzymes, such as Novozym 435, have been explored as catalysts for this esterification, offering a more environmentally friendly alternative. One study reported a 76% yield when using sulfuric acid with heating, and a different yield with Novozym 435 at 80°C. lookchem.com

The reaction kinetics are influenced by temperature, with the Arrhenius equation describing the relationship between temperature and the reaction rate. sciencemadness.org The activation energy for the ester cleavage in DLTDP is estimated to be around 45 kJ/mol.

Optimization of Molar Ratios and Reaction Conditions

To drive the equilibrium towards the formation of the diester, specific reaction conditions are optimized. A slight excess of lauryl alcohol is typically used to ensure the complete conversion of the thiodipropionic acid. A common molar ratio is 2.1:1 of lauryl alcohol to TDPA.

The reaction is generally carried out at elevated temperatures, typically between 110-130°C. To further shift the equilibrium towards the product side, water, a byproduct of the reaction, is continuously removed. This is often achieved by applying a vacuum. nih.gov

Post-reaction, the crude DLTDP is purified. A common method involves washing the product with hot water (97–98°C) to remove any unreacted acid and the catalyst. Further purification can be achieved through crystallization from a solvent like isopropanol (B130326), resulting in white crystalline flakes.

Mechanistic Studies of Esterification

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester.

Isotope labeling studies could be employed to further elucidate the reaction mechanism. For instance, using an ¹⁸O-labeled alcohol would be expected to result in the incorporation of the ¹⁸O atom into the ester, confirming the nucleophilic attack by the alcohol's oxygen atom. nih.gov

Alternative Synthetic Routes: Thiodipropionitrile-Based Synthesis

An alternative pathway for producing DLTDP utilizes thiodipropionitrile as a starting material. This method involves the reaction of thiodipropionitrile with lauryl alcohol in the presence of an acid catalyst. nih.govgoogle.com This approach can be advantageous for large-scale production as it avoids the direct handling of thiodipropionic acid.

Process Chemistry and Yield Optimization

In this synthesis, the acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, facilitates the hydrolysis of the nitrile groups in thiodipropionitrile to carboxylic acids, which then undergo esterification with lauryl alcohol. The reaction is typically carried out in a stepwise manner with increasing temperature. For example, a protocol might involve stirring the mixture at 65–70°C for two hours, followed by one hour at 90°C, and finally five hours at 110–115°C. google.com

The removal of ammonia (B1221849) (NH₃), a byproduct of nitrile hydrolysis, is crucial to prevent reverse reactions and drive the process to completion. This is often accomplished by applying a vacuum. Emerging microreactor technologies show promise for optimizing this synthesis on a smaller scale, with potential for significantly reduced residence times (30–60 minutes) and improved yields (up to 97% at 150°C) through continuous ammonia removal.

Comparison of Environmental Footprint and Scalability

The thiodipropionitrile-based route offers scalability advantages by circumventing the need to handle solid thiodipropionic acid, which can be beneficial in large industrial settings. However, a comprehensive comparison of the environmental footprint requires a life cycle assessment of both synthetic pathways.

The direct esterification route using TDPA is a more direct process. The environmental impact is largely associated with the catalyst and the energy required for heating and vacuum. The use of enzymatic catalysts in this route presents a greener alternative. lookchem.com

The thiodipropionitrile route involves the use of nitriles, which are often derived from acrylonitrile, a toxic and volatile precursor. The generation of ammonia as a byproduct also requires careful management. However, industrial processes can be designed to capture and recycle unreacted starting materials and byproducts, such as using gas scrubbers to capture and reuse hydrogen sulfide (B99878) in the synthesis of thiodipropionitrile, thereby reducing the environmental impact. The scalability of this route is well-established for industrial production.

Advanced Purification Strategies

The production of high-purity dilauryl thiodipropionate (DLTDP) is critical for its application as an antioxidant and stabilizer in various industries. Post-synthesis, the crude product contains unreacted starting materials, byproducts, and catalyst residues. Advanced purification strategies are therefore essential to achieve the required purity levels, often exceeding 99%. These methods are designed to efficiently remove impurities while maximizing the yield of the final product.

Melt Crystallization for High-Purity this compound

Melt crystallization is an attractive and promising purification method for obtaining high-purity compounds like DLTDP. researchgate.netresearchgate.netresearchgate.net This technique avoids the use of solvents, making it a more environmentally friendly and potentially cost-effective alternative to traditional solvent-based crystallization. The process relies on the differences in the melting points and solubilities of the components in the molten state to effect separation. For the purification of DLTDP, this method has been investigated, particularly for separating it from residual lauryl alcohol (LA), a common impurity from the synthesis process. researchgate.netresearchgate.netresearchgate.net

A fundamental prerequisite for designing any melt crystallization process is a thorough understanding of the solid-liquid equilibrium (SLE) of the system. researchgate.netresearchgate.netresearchgate.net The SLE data dictates the thermodynamic limits of purification, including the maximum achievable purity and the expected yield.

For the binary system of this compound (DLTP) and lauryl alcohol (LA), the solid-liquid equilibrium has been experimentally determined using differential scanning calorimetry (DSC). researchgate.netresearchgate.netresearchgate.netscispace.com These studies reveal the phase behavior of the mixture as it cools and solidifies.

The experimental SLE data for the DLTDP/LA system has been correlated with various thermodynamic activity coefficient models to accurately describe the non-ideal behavior of the liquid phase. researchgate.netresearchgate.netacs.org Commonly used models include the Wilson, Non-Random Two-Liquid (NRTL), and Margules-3-suffix models. researchgate.netresearchgate.net Research indicates that the NRTL model provides the best correlation for the DLTDP/LA system. researchgate.net Using the NRTL model, the eutectic point of the mixture was calculated, identifying a eutectic composition (xLA) of 0.961 molar fraction and a eutectic temperature of 295.79 K. researchgate.netresearchgate.net

Table 1: Binary Interaction Parameters for SLE Activity Coefficient Models (DLTDP/LA System)

| Model | Parameter 1 | Parameter 2 |

|---|---|---|

| Wilson | Δλ12 | Δλ21 |

| NRTL | Δg12 | Δg21 |

| Margules-3-suffix | A12 | A21 |

This table represents the types of parameters derived from correlating experimental solid-liquid equilibrium data. The actual numerical values are determined through regression analysis of the experimental data points.

Based on the solid-liquid equilibrium data, conceptual designs for separation processes can be developed. For the DLTDP/LA system, multistage countercurrent crystallization has been proposed as an effective separation strategy. researchgate.netresearchgate.netx-mol.com This approach enhances the separation efficiency by creating a concentration gradient across multiple stages.

To optimize the design of such a process, mathematical modeling and simulation are employed. A Mixed Integer Nonlinear Programming (MINLP) model has been formulated to determine the most efficient configuration for the multistage countercurrent crystallizer. researchgate.netresearchgate.net This optimization is solved using algorithms like the branch-and-bound method to compare various operational conditions and structural designs. researchgate.netresearchgate.net

The results from these optimization studies provide crucial design guidelines. For instance, in the purification of DLTDP from a mixture with an initial DLTDP concentration between 10% and 30% (mass fraction), the modeling indicates that a specific number of crystallization stages are required to achieve a target purity of 99% by mass. researchgate.net

Table 2: Conceptual Design for Multistage Countercurrent Crystallization of DLTDP

| Initial DLTDP Concentration (mass fraction) | Target Purity (mass fraction) | Effective Distribution Coefficient (keff) | Minimum Number of Stages |

|---|---|---|---|

| 10% - 30% | 99% | ≤ 0.4 | 3 |

Data derived from MINLP optimization studies for the DLTDP/LA system. researchgate.netresearchgate.net

Post-Synthesis Refinement Techniques

Following the primary synthesis reaction, several refinement steps are necessary to remove impurities and isolate the pure DLTDP. These techniques are often used in combination to achieve the desired product quality.

Standard industrial practice involves a series of neutralization, filtration, and washing steps. nih.gov After the esterification reaction, the acid catalyst (such as hydrochloric or sulfuric acid) is neutralized. The resulting salts and other solid impurities are then removed by filtration. nih.gov This is typically followed by washing steps to further purify the product. nih.gov

Crystallization from a solvent is another common and effective post-synthesis refinement technique. Isopropanol has been identified as a suitable solvent for this purpose due to DLTDP's low solubility in it at cold temperatures. An optimized protocol involves dissolving the crude DLTDP in hot isopropanol (around 70°C), followed by controlled cooling to induce crystallization. The purified crystals are then filtered and dried under a vacuum. This method can yield DLTDP with a purity of ≥99% as determined by HPLC.

For industrial-scale production, after the initial purification steps, the molten DLTDP is often processed into a solid form for ease of handling, storage, and transport. This is commonly achieved by flaking the molten product.

Mechanisms of Action in Oxidation Inhibition

Secondary Antioxidant Functionality: Hydroperoxide Decomposition

The core of DLTDP's antioxidant capability lies in its ability to decompose hydroperoxides (ROOH). mdpi.comhep.com.cn These molecules are formed during the initial stages of oxidation and can lead to further degradation of the material. mdpi.com DLTDP intervenes by breaking down these hydroperoxides into harmless substances, thereby halting the progression of oxidation. psu.ac.th

While primarily a hydroperoxide decomposer, the sulfur atom in DLTDP is central to its antioxidant activity. The sulfur moiety can engage in reactions that neutralize hydroperoxides. mdpi.com The process involves the sulfur center of the DLTDP molecule being oxidized as it decomposes the hydroperoxides. This reaction transforms the hydroperoxides into non-radical products, effectively disrupting the oxidative cycle. hep.com.cn Some research also suggests that thioester antioxidants like DLTDP can scavenge peroxides. atamanchemicals.com

The decomposition of hydroperoxides by DLTDP leads to the formation of stable, non-radical products. mdpi.comhep.com.cn The thioether group in DLTDP reacts with hydroperoxides to yield a sulfoxide (B87167) as the primary oxidation product. mdpi.com This conversion of hydroperoxides into stable alcohols and other non-radical species is a critical step in preventing further oxidative damage. hep.com.cn It is this transformation that classifies DLTDP as a preventive antioxidant. psu.ac.th

Synergistic Antioxidant Systems

DLTDP is often used in combination with primary antioxidants, such as hindered phenols, to create a more robust defense against oxidation. chempoint.comhep.com.cnmdpi.com This combination often results in a synergistic effect, where the total antioxidant activity is greater than the sum of the individual components. hep.com.cnmdpi.com

The synergistic relationship between DLTDP and primary antioxidants like hindered phenols is a well-documented strategy for enhancing the stability of materials. hep.com.cnmdpi.commonsonco.com Primary antioxidants work by donating a hydrogen atom to terminate free radicals, a process that can itself produce hydroperoxides. hep.com.cnresearchgate.net DLTDP then steps in to decompose these newly formed hydroperoxides, preventing them from causing further degradation. hep.com.cn

The effectiveness of combining DLTDP with primary antioxidants stems from their complementary mechanisms of action. mdpi.com Primary antioxidants, such as hindered phenols and aromatic amines, inhibit the initiation phase of oxidation by scavenging chain-propagating radicals. hep.com.cnmdpi.comresearchgate.net In doing so, they form hydroperoxides as byproducts. hep.com.cn DLTDP, as a secondary antioxidant, then targets these hydroperoxides, decomposing them into stable, non-radical compounds. hep.com.cnmdpi.com This two-pronged approach addresses different stages of the oxidation process, providing more comprehensive protection. hep.com.cn

The synergistic effect between DLTDP and primary antioxidants can be quantified. Studies have shown that combinations of DLTDP with hindered phenols, such as Irganox 245, result in a significantly better stabilization effect than when either antioxidant is used alone. hep.com.cn The degree of synergism can be calculated using the oxidation induction time (OIT) of the formulated antioxidant mixture compared to the individual components. hep.com.cn For instance, research on the thermal-oxidative stability of polyolefin base fluid demonstrated that the combination of an alkylated diphenylamine (B1679370) (a primary antioxidant) and DLTDP significantly improved the activation energy of oxidation and reduced the reaction rate, indicating a strong synergistic effect. mdpi.comresearchgate.net

The following table presents data from a study on the synergistic effects of antioxidant mixtures in ABS graft copolymers, illustrating the enhanced performance achieved by combining a primary antioxidant (Irganox 245) with DLTDP.

| Antioxidant Formulation | Oxidation Induction Time (min) | Synergism (S A ) |

| Irganox 245 (100%) | 25.5 | - |

| DLTDP (100%) | 18.2 | - |

| Irganox 245 (75%) + DLTDP (25%) | 48.5 | 104.7 |

| Irganox 245 (50%) + DLTDP (50%) | 55.8 | 154.8 |

| Irganox 245 (25%) + DLTDP (75%) | 42.6 | 125.4 |

Data sourced from a study on the performance and synergistic effect of phenolic and thio antioxidants in ABS graft copolymers. hep.com.cn

Interaction with Primary Antioxidants (e.g., Hindered Phenols)

Structural Requirements for Optimal Interaction

The efficacy of dilauryl thiodipropionate (DLTDP) as a secondary antioxidant is fundamentally dictated by its molecular architecture. The critical structural features governing its function are the long alkyl ester chains and the centrally located thioether group. longchangchemical.com

The "dilauryl" component of the name refers to the two 12-carbon ester side chains (C12). mayzo.com These long, nonpolar alkyl chains are essential for ensuring high solubility and excellent compatibility within the polymer matrices, such as polyolefins, where it is commonly used. longchangchemical.comakrochem.com This compatibility allows for a uniform distribution of the antioxidant throughout the material, which is crucial for effective, long-term protection. Furthermore, the long chains impart low volatility to the molecule, preventing its physical loss during high-temperature processing and throughout the service life of the polymer product. akrochem.com

The length of the alkyl chain represents a balance between compatibility and stabilizing activity. While the longer-chain analogue, distearyl thiodipropionate (DSTDP, C18), exhibits superior activity as a stabilizer due to even lower volatility, it has reduced compatibility and a greater tendency to "bloom" or migrate to the surface of the polymer. google.com DLTDP's C12 chains provide a more optimal balance, offering strong stabilizing performance with the high compatibility necessary for practical applications. google.com

The antioxidant function itself originates from the thioether sulfur atom. The mechanism is initiated by a nucleophilic attack of the sulfur atom on a hydroperoxide molecule, a key intermediate in the oxidative degradation of polymers. nih.gov This reaction oxidizes the thioether to a sulfoxide, which is the first step in a cascade of reactions that neutralize harmful peroxides. nih.gov The efficiency of this initial step is dependent on the nucleophilicity of the sulfur atom. nih.gov

| Property | This compound (DLTDP) | Distearyl Thiodipropionate (DSTDP) | Structural Impact |

| Alkyl Chain Length | C12 (Lauryl) | C18 (Stearyl) | Longer chains decrease volatility but can reduce compatibility. google.com |

| Molecular Weight | ~514 g/mol mayzo.com | ~683 g/mol chempoint.com | Higher molecular weight contributes to lower volatility and migration. |

| Compatibility | Excellent | Good (Lower than DLTDP) | DLTDP's C12 chain offers a better balance of compatibility for many polymers. google.com |

| Volatility | Low | Very Low | DSTDP's lower volatility makes it a superior stabilizer where compatibility is not an issue. google.com |

Regeneration Capabilities of Thioester Functionality

A key characteristic of thioester antioxidants like DLTDP is their ability to provide exceptionally long-lasting thermal stability. This is often described as a "regenerative" capability, where a single molecule of the antioxidant can be responsible for neutralizing a large number of hydroperoxide molecules. longchangchemical.com

The mechanism is not a true regeneration of the original DLTDP molecule. Instead, the initial thioester initiates a catalytic cycle of decomposition products that are themselves potent antioxidants. The process begins when the thioether in DLTDP reacts with and decomposes a hydroperoxide molecule, becoming oxidized to a sulfoxide in the process. nih.gov

This sulfoxide is not an inert endpoint. It can react with additional hydroperoxides or undergo thermal decomposition to form a cascade of sulfur-containing intermediates, including sulfenic and sulfonic acids. Critically, these reactions can generate species like sulfur dioxide (SO₂), which is a highly efficient hydroperoxide decomposer. This catalytically active SO₂ can then go on to decompose many more hydroperoxide molecules into inert, non-radical products like water and alcohols.

This multi-stage, cascading reaction is the source of the thioester's long-term efficacy. While the primary DLTDP molecule is consumed, it gives rise to a series of other molecules and intermediates that continue the protective work. This catalytic decomposition allows a relatively small concentration of DLTDP to provide sustained protection against thermo-oxidative degradation throughout the polymer's service life. longchangchemical.com

Degradation Pathways and Stability Studies

Thermal and Oxidative Degradation of Dilauryl Thiodipropionate

DLTDP is designed to counteract the effects of heat and oxygen, thereby protecting materials from oxidative degradation. medchemexpress.comlongchangchemical.com It functions as a secondary antioxidant, breaking down hydroperoxides that are formed during the oxidation process into stable, non-reactive molecules. researchgate.netbehinpolymerco.com This action interrupts the chain reactions initiated by free radicals. behinpolymerco.com While generally stable, DLTDP undergoes degradation at elevated temperatures. The onset of thermal decomposition occurs at approximately 275°C, with significant mass loss observed between 300°C and 400°C. When heated to decomposition, it is known to emit toxic fumes containing sulfur oxides. nih.gov

The antioxidant action of DLTDP involves the preferential oxidation of its sulfur center, which leads to the formation of a sulfoxide (B87167). This process is fundamental to its ability to stabilize materials like polymers against degradation caused by heat, oxygen, and UV light. medchemexpress.comatamanchemicals.com

The degradation of DLTDP results in several decomposition products, depending on the conditions. Under thermal stress, its breakdown is characterized by sulfur elimination and ester pyrolysis. Oxidative processes primarily yield sulfoxides, while hydrolysis breaks the ester bonds.

| Degradation Pathway | Decomposition Products | Reference |

|---|---|---|

| Thermal Degradation (>200°C) | Sulfur dioxide (SO₂), Propylene, Lauryl olefins, Carbon oxides | |

| Oxidative Degradation | This compound sulfoxide (DLTDP-SO), Sulfone compounds | surfactant.top |

| Acidic Hydrolysis | Thiodipropionic acid (TDPA), Lauryl alcohol | |

| Alkaline Hydrolysis | Sodium salts of Thiodipropionic acid, Lauryl alcohol | |

| Metabolism (Ingestion) | Thiodipropionic acid (TDPA) | echemi.comchemicalbook.com |

Under specific circumstances, the degradation of DLTDP can lead to prooxidant behavior. Research conducted on the effects of DLTDP in fish oil under accelerated oxidation conditions indicated the formation of bisulfite ion (HSO₃⁻) free radicals derived from the compound's degradation. researchgate.net This phenomenon suggests that while DLTDP is an effective antioxidant in many systems, its degradation pathway can, under certain conditions, generate reactive species. researchgate.net Stabilizers like DLTDP generally function by intercepting free radicals, but their own breakdown products can sometimes participate in further reactions. googleapis.com

Hydrolytic Stability Investigations

The hydrolytic stability of DLTDP is highly dependent on pH. The compound is generally stable under ambient, neutral conditions. However, it undergoes hydrolysis in acidic or alkaline environments. surfactant.top The ester linkages are susceptible to cleavage, yielding thiodipropionic acid and lauryl alcohol or its salt.

Estimates of its hydrolysis half-life at 25°C are 2.8 years at a pH of 7 and 104 days at a pH of 8, indicating that hydrolysis is slow under neutral to slightly alkaline conditions. nih.govechemi.com However, the rate of hydrolysis increases significantly at pH values below 3 and above 10. Despite this, some sources describe the compound as being extremely resistant to hydrolysis, which likely refers to its stability in near-neutral pH conditions. nih.govatamanchemicals.comnih.gov

| pH Condition | Stability / Reaction Rate | Reference |

|---|---|---|

| Strongly Acidic (pH < 3) | Hydrolysis rate increases significantly | |

| Neutral (pH ≈ 7) | Slow hydrolysis (Half-life estimated at 2.8 years) | nih.govechemi.com |

| Slightly Alkaline (pH ≈ 8) | Slow hydrolysis (Half-life estimated at 104 days) | nih.govechemi.com |

| Strongly Alkaline (pH > 10) | Hydrolysis rate increases significantly |

Influence of Environmental Factors on Compound Integrity

Several environmental factors can influence the stability and integrity of DLTDP.

Light: DLTDP is used to protect polymers from degradation caused by UV radiation. medchemexpress.com In the atmosphere, however, vapor-phase DLTDP is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 7.4 hours. echemi.comnih.gov

Temperature: The compound is thermally stable under normal use conditions but degrades at high temperatures, typically above 200°C.

Oxygen: As an antioxidant, DLTDP is designed to react with oxygen and its reactive species to protect other substances. cosmeticsinfo.org This inherent reactivity means it is consumed over time when exposed to oxidative environments.

Biodegradation: Studies on the biodegradability of DLTDP have produced varied results. While one study found it to be "not rapidly degradable," other tests have shown degradation levels exceeding 70%, which meets the criteria for "rapid degradability". wa.gov It is generally considered to be biodegradable. surfactant.top

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of Degradation Products

Spectroscopic methods are indispensable for identifying the structural changes DLTDP undergoes during degradation, which is often initiated by heat or oxidation. mmu.ac.uk The primary degradation pathway involves the oxidation of the sulfur atom, leading to the formation of sulfoxides and other related compounds.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring the degradation of DLTDP. mmu.ac.ukresearchgate.net The technique can identify changes in functional groups. For instance, the oxidation of the thioether in DLTDP to a sulfoxide (B87167) (DLTDP-SO) results in the appearance of a new, strong absorption band characteristic of the S=O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H and ¹³C NMR, provides detailed information about the molecular structure of degradation products. thermofisher.comresearchgate.net In the case of DLTDP degradation, NMR can confirm the formation of new species by showing shifts in the signals of protons and carbons adjacent to the sulfur atom. thermofisher.comresearchgate.net Two-dimensional NMR techniques like HMQC and COSY can further elucidate the connectivity of atoms in these degradation products, offering unambiguous structural confirmation. researchgate.netnih.gov

The combined use of FTIR and NMR allows for a comprehensive structural analysis of the byproducts formed during the oxidative degradation of DLTDP. thermofisher.comresearchgate.net

Chromatographic Methods for Purity Assessment and Contaminant Detection

Chromatography is the cornerstone for assessing the purity of DLTDP and detecting a wide range of contaminants, from residual starting materials to non-intentionally added substances (NIAS) that may migrate from packaging. thermofisher.commdpi.com

GC-MS is a highly effective and widely used technique for analyzing volatile and semi-volatile compounds, making it well-suited for the purity assessment of DLTDP and the identification of related organic impurities. mdpi.comfrontiersin.orgfrontiersin.org The method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. chromatographyonline.com

In a typical GC-MS analysis of DLTDP, a sample is injected into the instrument, where it is vaporized and separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, which generates a unique mass spectrum for each, acting as a molecular fingerprint. nih.gov This allows for the identification of the main DLTDP peak and any minor peaks corresponding to impurities. researchgate.net GC-MS can detect contaminants such as residual solvents or byproducts from the manufacturing process. frontiersin.orgnih.gov

Table 1: Illustrative GC-MS Parameters for DLTDP Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Capillary column (e.g., 10% didodecyl phthalate (B1215562) on Chromosorb P) fao.org |

| Ionization Mode | Electron Ionization (EI) at 70eV mmu.ac.uk |

| Mass Scan Range | m/z 35-500 mmu.ac.uk |

| Application | Purity testing, identification of volatile/semi-volatile impurities mdpi.com |

For non-volatile compounds, degradation products, and oligomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. polymersolutions.com This is particularly relevant for the analysis of extractables and leachables from food contact materials or single-use systems in bioprocessing where DLTDP might be used as an additive. polymersolutions.comshimadzu.comthermofisher.com

High-Accuracy Mass Spectrometry (HRAMS), often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, provides exceptional sensitivity and mass accuracy. thermofisher.comselectscience.net This allows for the confident identification of unknown compounds without the need for reference standards by determining their elemental composition from the precise mass measurement. shimadzu.comlcms.cz LC-HRAM-MS is a powerful tool for identifying non-intentionally added substances (NIAS) that may migrate from packaging into products. thermofisher.comspectroscopyonline.com The workflow enables both targeted screening for known additives like DLTDP and its expected degradants, as well as non-targeted screening to detect and identify unexpected compounds. thermofisher.com

Table 2: Comparison of Chromatographic Techniques for DLTDP Analysis

| Technique | Analytes | Primary Application | Key Advantage |

|---|---|---|---|

| GC-MS | Volatile & Semi-volatile compounds | Purity assessment, contaminant screening frontiersin.orgfrontiersin.org | Robustness, excellent for identifying known impurities chromatographyonline.com |

| LC-HRAM-MS | Non-volatile compounds, oligomers, degradation products | Extractables & Leachables (E&L) studies, NIAS identification polymersolutions.comfrontiersin.org | High sensitivity and mass accuracy for identifying unknown compounds shimadzu.comselectscience.net |

Elemental Analysis for Trace Impurities (e.g., Heavy Metals)

The presence of heavy metal impurities in DLTDP is a critical quality parameter, especially for applications in food packaging and cosmetics. wa.govchemicalbook.com Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the premier technique for quantifying trace and ultra-trace elemental impurities. drawellanalytical.commalvernpanalytical.comnih.gov

ICP-MS offers unmatched sensitivity, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. drawellanalytical.commalvernpanalytical.com The method involves introducing a digested sample into a high-temperature plasma, which ionizes the atoms. The ions are then guided into a mass spectrometer that separates them based on their mass-to-charge ratio, allowing for simultaneous multi-element detection. drawellanalytical.com This ensures that DLTDP meets strict regulatory limits for heavy metals such as lead (Pb), arsenic (As), cadmium (Cd), and mercury (Hg). wa.govmalvernpanalytical.com For certain applications, techniques like Atomic Absorption Spectrophotometry (AAS) can also be employed for elemental analysis. researchgate.net

Table 3: Common Elemental Impurities and Regulatory Limits in DLTDP

| Impurity | Typical Regulatory Limit (Example) | Primary Analytical Method |

|---|---|---|

| Lead (Pb) | ≤ 10 mg/kg wa.gov | ICP-MS drawellanalytical.com |

| Arsenic (As) | ≤ 3 ppm wa.gov | ICP-MS drawellanalytical.com |

| Heavy Metals (as Pb) | ≤ 0.002% wa.gov | ICP-MS drawellanalytical.com |

| Iron (Fe) | ≤ 3.0 x 10⁻⁴ % mantsen.com | ICP-MS or AAS researchgate.netmantsen.com |

Titrimetric Methods for Residual Acid Content

A key quality control test for DLTDP is the determination of its acid value, which measures the amount of residual free acids, primarily the starting material thiodipropionic acid. fao.org A high acid value can indicate incomplete reaction during synthesis or degradation of the final product.

This analysis is typically performed using a titrimetric method. fao.org A known weight of the DLTDP sample is dissolved in a suitable solvent mixture, such as methanol (B129727) and benzene, and then titrated with a standardized solution of a base, like ethanolic potassium hydroxide (B78521) (KOH), to a phenolphthalein (B1677637) endpoint. fao.org The volume of titrant consumed is used to calculate the acid value, often expressed as milligrams of KOH required to neutralize one gram of the sample (mg KOH/g). jadenmtc.comiteh.ai The acidity can also be calculated and expressed as the percentage of residual thiodipropionic acid. fao.org

Ecotoxicological Profile and Environmental Fate Assessment

Biodegradation Studies in Aquatic and Terrestrial Environments

The breakdown of dilauryl thiodipropionate in the environment is a key factor in determining its persistence and potential for long-term impact.

Ready Biodegradability and GHS Rapid Degradation Criteria

This compound has undergone several biodegradation studies. In a Japanese MITI test using activated sludge, it showed 57% of its theoretical biochemical oxygen demand (BOD), which is just below the 60% threshold for being classified as "readily biodegradable". nih.govechemi.com However, other studies have shown more significant degradation. A non-GLP-compliant study following OECD Guideline 301C reported 82% biodegradation based on oxygen consumption and 97% based on analysis of the test material over 28 days. wa.gov Another study using OECD Guideline 301B found degradation levels of 25% and 57% at different concentrations over 28 days. wa.gov

Despite not always meeting the stringent 10-day window for ready biodegradability, this compound does meet the criteria for rapid degradation under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) because it demonstrates greater than 70% degradation in 28 days in some studies. wa.gov This suggests that while not always rapidly breaking down, it is considered to be inherently biodegradable. nih.govechemi.com

Table 1: Biodegradation Study Results for this compound

| Test Guideline | Medium | Concentration | Duration | Biodegradation | Classification |

| Japanese MITI Test | Activated Sludge | Not Specified | Not Specified | 57% of theoretical BOD | Not readily biodegradable |

| OECD 301C | Non-specified | 100 mg/L | 28 days | 82% (O2 consumption), 97% (test material analysis) | Readily biodegradable |

| OECD 301B | Activated Sludge | 10.9 mg/L | 28 days | 25% | Not readily biodegradable |

| OECD 301B | Activated Sludge | 19.9 mg/L | 28 days | 57% | Not readily biodegradable |

Persistence Scoring and Environmental Implications

Based on its demonstrated ability to biodegrade, this compound has been assigned a low persistence score. wa.gov Chemicals that meet the GHS rapid degradation criteria and primarily partition to soil, water, or sediment are classified as having a low hazard for persistence. wa.gov The environmental implication is that this compound is not expected to remain in the environment for extended periods, reducing the likelihood of long-term exposure and accumulation.

Environmental Mobility and Partitioning Behavior

The movement and distribution of this compound in the environment are influenced by its physical and chemical properties.

Adsorption to Soil and Sediment

This compound is expected to have low mobility in soil. echemi.com Its estimated organic carbon-water (B12546825) partition coefficient (Koc) is high, with an estimated value of 9x10+6, suggesting strong adsorption to soil and sediment. nih.govechemi.com This strong binding to soil particles means that when released into water, it is likely to adsorb to suspended solids and sediment in the water column. nih.govechemi.com This characteristic significantly reduces its movement through the soil and its bioavailability in the water column.

Volatilization from Water and Moist Soil Surfaces

The potential for this compound to volatilize, or turn into a vapor, is another important aspect of its environmental fate. Its estimated Henry's Law constant is 4x10-6 atm-cu m/mole, which suggests that volatilization from water surfaces is a potential fate process. nih.govechemi.com

Estimated volatilization half-lives from a model river and a model lake are 21 and 160 days, respectively. nih.govechemi.com However, the strong tendency of this compound to adsorb to suspended solids and sediment is expected to significantly reduce the rate of volatilization from water bodies. nih.govechemi.com When considering adsorption, the estimated volatilization half-life from a model pond increases to 60 years. echemi.com Volatilization from moist soil surfaces is not expected to be a significant process due to the compound's strong adsorption to soil. echemi.com Furthermore, with an estimated vapor pressure of 3x10-8 mm Hg, it is not expected to volatilize from dry soil surfaces. echemi.com

Table 2: Estimated Volatilization Half-lives of this compound

| Environment | Half-life (without adsorption) | Half-life (with adsorption) |

| Model River | 21 days | Not Specified |

| Model Lake | 160 days | Not Specified |

| Model Pond | Not Specified | 60 years |

Aquatic Toxicity Studies Across Trophic Levels (Fish, Invertebrates, Algae)

Assessing the toxicity of this compound to a range of aquatic organisms is essential for understanding its potential ecological risk. It is classified as harmful to aquatic life with long-lasting effects. nih.govnih.gov

Due to its low water solubility (less than 1 mg/L), it is predicted that no adverse effects on aquatic life are expected at the level of its saturation in water. wa.govresearchgate.net One study reported a 72-hour no-observed-effect concentration (NOEC) for the green algae Desmodesmus subspicatus of 11 mg/L. wa.gov However, predictive models (ECOSAR) suggest more conservative chronic values for fish (4.3 x 10-6 mg/L), daphnia (1.6 x 10-5 mg/L), and green algae (1.5 x 10-4 mg/L), all of which are well below the estimated water solubility limit. wa.gov

Table 3: Aquatic Toxicity Data for this compound

| Trophic Level | Test Organism | Endpoint | Value | Reference |

| Algae | Desmodesmus subspicatus | 72-hour NOEC | 11 mg/L | wa.gov |

| Fish | - | Predicted Chronic Value (ChV) | 4.3 x 10-6 mg/L | wa.gov |

| Invertebrates (Daphnia) | - | Predicted Chronic Value (ChV) | 1.6 x 10-5 mg/L | wa.gov |

| Algae | - | Predicted Chronic Value (ChV) | 1.5 x 10-4 mg/L | wa.gov |

Bioaccumulation Potential Assessment

The potential for this compound (DLTDP) to bioaccumulate in organisms has been evaluated through various estimation models and reviews. The bioconcentration factor (BCF), which indicates the extent of a chemical's accumulation in an organism from water, has been estimated for fish.

The Scientific Committee on Food (SCF) initially noted a possible potential for bioaccumulation, remarking that while the substance is insoluble in water and has a high log Po/w, it is unlikely to accumulate, although direct proof was not provided at the time. europa.eu In a subsequent evaluation, the SCF concluded that, based on the compound's structure and available metabolism data, a formal demonstration of the absence of accumulation potential was not necessary. europa.eu A 2023 EPA report also highlighted the low bioaccumulation potential of DLTDP. pmarketresearch.com

The table below summarizes the key parameters related to the bioaccumulation potential of this compound.

| Parameter | Value | Finding | Source(s) |

| Log Kow (estimated) | 11.8 | Indicates high lipophilicity. | echemi.comechemi.com |

| Bioconcentration Factor (BCF, fish, estimated) | 15 | Suggests a low potential for bioconcentration. | echemi.comechemi.com |

| Regulatory Assessment (Environment Canada) | Not Suspected | Classified as not suspected to be bioaccumulative. | ewg.org |

Transformation Products and their Environmental Significance

This compound can undergo transformation in biological and environmental systems, leading to several degradation products. The significance of these products is linked to their own potential persistence and toxicity.

Under conditions of hydrolysis, such as in acidic or alkaline environments, DLTDP breaks down into thiodipropionic acid (TDPA) and lauryl alcohol . Metabolic processes also lead to the formation of TDPA; studies have shown that ingested DLTDP is excreted in urine as thiodipropionic acid. nih.gov

Oxidative processes, which are central to the antioxidant function of DLTDP, result in the formation of a sulfoxide (B87167) (DLTDP-SO) as the primary oxidation product. At high temperatures (above 200°C), thermal decomposition can occur, yielding products such as sulfur dioxide (SO₂) , propylene , lauryl olefins , and carbon oxides .

Despite the formation of these products, the environmental persistence of these transformation products is considered to be low. wa.gov this compound is considered to be inherently biodegradable, although not readily biodegradable, as demonstrated in a study where it reached 57% of its theoretical biochemical oxygen demand (BOD) in 28 days. echemi.comechemi.com A GreenScreen® assessment concluded that because DLTDP is rapidly biodegradable and has low water solubility, its hydrolysis is not expected to create transformation products that persist in the environment. wa.gov

The primary transformation products of this compound are detailed in the table below.

| Transformation Process | Resulting Product(s) | Environmental Significance | Source(s) |

| Metabolism/Hydrolysis | Thiodipropionic acid (TDPA), Lauryl alcohol | TDPA is a metabolite excreted in urine. nih.gov Hydrolysis is not expected to produce persistent products in the environment. wa.gov | nih.gov |

| Oxidation | This compound sulfoxide (DLTDP-SO) | Primary product of the compound's antioxidant activity. | |

| Thermal Decomposition (>200°C) | Sulfur dioxide (SO₂), Propylene, Lauryl olefins, Carbon oxides | Occurs at high temperatures. |

Structure Activity Relationship Studies

Influence of Thioester Linkage on Antioxidant Efficacy

The antioxidant prowess of Dilauryl thiodipropionate is fundamentally derived from its thioester functionality. Unlike primary antioxidants that typically donate a hydrogen atom to scavenge free radicals, thioesters like DLTDP function primarily as peroxide decomposers. mdpi.comakrochem.com During the oxidative degradation of materials, unstable hydroperoxides (ROOH) are formed, which can decompose into highly reactive and damaging radicals. google.com The sulfur atom in the DLTDP molecule acts as the reactive center to preempt this breakdown.

The mechanism involves the reduction of hydroperoxides to stable alcohols, a process in which the sulfide (B99878) group of the thioester is oxidized. akrochem.comgoogle.com This initial oxidation product is typically a sulfoxide (B87167) (DLTDP-SO). Research has shown that DLTDP effectively inhibits oxidation induced by agents like performic acid in various substrates. caymanchem.com

Role of Alkyl Chain Length on Compatibility and Performance

The two lauryl (C12) alkyl chains are critical in defining the physical properties of DLTDP, which in turn govern its compatibility and performance in various media, particularly polymers and lubricants. medchemexpress.com The length of these fatty ester chains provides a balance of essential characteristics.

The long hydrocarbon chains render the molecule sufficiently non-volatile and thermally stable for use in high-temperature polymer processing applications like extrusion and molding. medchemexpress.comatamanchemicals.com Shorter alkyl chains would lead to higher volatility and potential loss of the additive during processing. Conversely, the C12 length ensures good compatibility and solubility within non-polar polymer matrices such as polyethylene (B3416737) and polypropylene (B1209903). atamanchemicals.com This compatibility is crucial for ensuring homogeneous distribution of the antioxidant throughout the material, which is necessary for effective, long-term protection. uvabsorber.com

Studies comparing different dialkyl thiodipropionates show that longer alkyl chains, such as the C18 chains in Distearyl thiodipropionate (DSTDP), further increase thermal stability and reduce volatility. However, this increased chain length can sometimes reduce solubility or compatibility in certain polymer systems. Therefore, the C12 chains of DLTDP represent a well-calibrated compromise, offering a blend of thermal resistance, low volatility, and broad compatibility suitable for a wide range of applications, including plastics, cosmetics, and lubricants. medchemexpress.comtintoll.com The length of the alkyl chain is a key parameter for controlling hydrophobicity and interaction with the host matrix. d-nb.info

Comparative Analysis with Other Dialkyl Esters of Thiodipropionic Acid

The performance of dialkyl thiodipropionate antioxidants is significantly influenced by the length of their alkyl ester groups. A comparative analysis of DLTDP with its counterparts, such as Distearyl thiodipropionate (DSTDP) and Dimyristyl thiodipropionate (DMTDP), highlights these differences. The parent compound, Thiodipropionic Acid (TDPA), is limited in its applications due to its high water solubility.

| Compound Name | Alkyl Chain | Molecular Formula | Key Characteristics & Applications |

| This compound (DLTDP) | Lauryl (C₁₂) | C₃₀H₅₈O₄S | Balances solubility and volatility; widely used in plastics (PE, PP, ABS), cosmetics, and food packaging. tintoll.comgoogle.com |

| Distearyl thiodipropionate (DSTDP) | Stearyl (C₁₈) | C₄₂H₈₂O₄S | Higher thermal stability and lower volatility than DLTDP; preferred for high-temperature applications and PVC stabilization. atamanchemicals.comgoogle.com |

| Dimyristyl thiodipropionate (DMTDP) | Myristyl (C₁₄) | C₃₄H₆₆O₄S | Properties are intermediate between DLTDP and DSTDP; used in rubber processing and adhesives. researchgate.net |

| Thiodipropionic Acid (TDPA) | None (Parent Acid) | C₆H₁₀O₄S | Water-soluble, limiting its direct use in non-polar systems like plastics and oils. univook.com Serves as the primary raw material for producing thioester antioxidants. univook.comatamanchemicals.com |

This table is generated based on data from multiple sources. atamanchemicals.comtintoll.comgoogle.comresearchgate.netunivook.comatamanchemicals.com

Generally, as the alkyl chain length increases from lauryl (C12) to stearyl (C18), the melting point, thermal stability, and hydrophobicity of the antioxidant increase, while its volatility decreases. This makes DSTDP particularly suitable for applications requiring extreme processing temperatures. atamanchemicals.com DLTDP, with its C12 chains, offers a versatile performance profile, making it one of the most commonly used thioester antioxidants.

Computational Chemistry Approaches for Predicting Antioxidant Efficiency

Computational chemistry has emerged as a powerful tool for investigating the mechanisms of antioxidants at a molecular level, providing insights that are often difficult to obtain through experiments alone. rsc.org Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to predict the reactivity and physical behavior of antioxidants like DLTDP.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It can be employed to predict the antioxidant capacity of a compound by calculating various descriptors related to its reactivity. researchgate.net For antioxidants, key parameters include bond dissociation energies (BDEs), ionization potential, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com

While DLTDP primarily acts as a peroxide decomposer, it and its transformation products can also exhibit radical-scavenging activity. aston.ac.uk DFT simulations can model this by:

Calculating Bond Dissociation Energies (BDEs): A lower BDE for a C-H bond indicates that a hydrogen atom can be more easily donated to a free radical, which is characteristic of a chain-breaking antioxidant mechanism. chemrxiv.org

Analyzing Frontier Orbitals: The energy of the HOMO is related to the molecule's capacity to donate an electron. A higher HOMO energy suggests a better electron-donating ability, which is relevant for neutralizing certain radical species. mdpi.com

Modeling Reaction Pathways: DFT can be used to calculate the energy barriers for the reaction between the antioxidant and a radical species. A lower energy barrier implies a faster, more favorable reaction. chemrxiv.org

For DLTDP, DFT simulations can model its reaction with hydroperoxides and its capacity to neutralize radicals, correlating calculated BDEs with experimentally observed oxidation induction times to predict its efficiency.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comresearchgate.net For an antioxidant in a polymer or another medium, its ability to diffuse to the sites of oxidative attack is crucial for providing long-term protection. rsc.org MD simulations provide valuable insights into this diffusion phenomenon.

A study investigating the aging of asphalt (B605645) binders used MD simulations to determine the diffusion coefficient of oxygen and the effect of DLTDP. tudelft.nl The simulations modeled a bilayer system of bitumen and air to track the movement of oxygen molecules into the bitumen film. It was found that certain anti-aging compounds could slow bitumen aging by reducing the physical diffusion of oxygen. tudelft.nl MD simulations can quantify how the presence of DLTDP within a matrix affects the mobility of both the antioxidant itself and the reactive oxygen species, which is a critical factor in its protective mechanism. tudelft.nl

| System | Simulation Temperature (°C) | Oxygen Diffusion Coefficient (m²/s) |

| Unmodified Bitumen | 25 | 7.45 × 10⁻¹¹ |

| Unmodified Bitumen | 50 | 2.15 × 10⁻¹⁰ |

| Unmodified Bitumen | 100 | 6.67 × 10⁻¹⁰ |

Table based on data from a Molecular Dynamics simulation study on bitumen aging. tudelft.nl

By predicting parameters such as the diffusion coefficient, MD simulations help in understanding how factors like molecular size (i.e., alkyl chain length) and interactions with the host matrix influence the mobility and, consequently, the long-term efficacy of DLTDP. researchgate.nettudelft.nl

Polymer Stabilization Research and Applications

Stabilization Mechanisms in Polyolefins (e.g., Polypropylene (B1209903), Polyethylene)

In polyolefins such as polypropylene (PP) and polyethylene (B3416737) (PE), DLTDP is a crucial additive for both processing and long-term thermal stability. univook.com The primary degradation mechanism in these polymers is thermo-oxidative, which involves the formation of free radicals and hydroperoxides when exposed to heat and oxygen. univook.com DLTDP functions as a hydroperoxide decomposer, breaking down these reactive species into stable, non-radical products. univook.com

This action is highly synergistic with primary antioxidants. The primary antioxidant (a radical scavenger) neutralizes free radicals, while DLTDP eliminates the hydroperoxides that would otherwise decompose into more radicals, creating a cycle of degradation. This dual-action approach provides superior protection. univook.com

DLTDP is highly effective at improving the long-term thermal stability (LTTS) of polyolefins, particularly for demanding applications like pipes (B44673) and power cables. Its combination with sterically hindered phenolic antioxidants provides outstanding protection during the service life of the polymer part, where it is exposed to elevated temperatures.

The thioether chemistry of DLTDP is particularly adept at decomposing hydroperoxides, which are key intermediates in the long-term aging process. By continuously removing these species, DLTDP helps to maintain the polymer's molecular structure and mechanical integrity over extended periods of heat exposure.

During high-temperature melt processing of polyolefins, significant thermo-oxidative and shear-induced degradation can occur. While phosphite-based stabilizers are often used for processing stability, the synergistic combination of DLTDP with phenolic antioxidants also provides significant protection. This combination helps to prevent discoloration and maintain the melt flow characteristics of the polymer. The secondary antioxidant effectively preserves the primary antioxidant during the stressful processing phase, ensuring it remains available to provide long-term stability to the final product.

| Stabilizer Type | Primary Function | Role in Polymer Matrix |

|---|---|---|

| Primary Antioxidant (e.g., Hindered Phenol) | Free Radical Scavenger | Provides long-term heat stability by terminating radical chain reactions. |

| Dilauryl Thiodipropionate (DLTDP) | Hydroperoxide Decomposer | Works synergistically with primary antioxidants to prevent the formation of new radicals, enhancing both processing and long-term stability. |

| Phosphite (B83602) Stabilizers | Hydroperoxide Decomposer / Color Stabilizer | Primarily protects the polymer and primary antioxidant during high-temperature melt processing. |

Stabilization of Styrenic Polymers (e.g., ABS), Acrylics, and PVC

DLTDP's utility extends beyond polyolefins to a range of other polymers. univook.com

Styrenic Polymers (e.g., ABS): Acrylonitrile-butadiene-styrene (ABS) resins are susceptible to oxidation, which leads to issues like discoloration and embrittlement. univook.comunivook.com DLTDP is frequently used, again in combination with phenolic antioxidants, to stabilize the rubber phase of the copolymer and maintain its physical properties and appearance during both processing and end-use. chemicalbook.com

Acrylics: DLTDP is an effective stabilizer for acrylic and modified acrylic plastics. It can be incorporated to protect these polymers against thermal and oxidative degradation. chemchart.com Research has noted its use in polypropylene/acrylic acid graft copolymers to enhance stability.

Polyvinyl Chloride (PVC): In PVC applications, DLTDP is used to ensure stability against heat and oxidative environments. univook.com It is particularly valuable in flexible PVC formulations, where it helps to stabilize the plasticizers that are prone to degradation. univook.com Patent literature describes stabilizer packages for PVC that include DLTDP in combination with other components like zinc carboxylates and phenolic antioxidants to provide heat and color stability.

Effectiveness in Elastomers and Rubber Processing

DLTDP is widely applied as a stabilizer in various types of rubber, including natural rubber and synthetic elastomers like SBR, EPDM, and NBR. univook.com It provides crucial protection against oxidative degradation, which can compromise the mechanical properties and lifespan of rubber articles. univook.com For enhanced heat stability, it is often employed in a synergistic system with a hindered phenolic antioxidant. A notable advantage in certain applications is that DLTDP has a minimal effect on the vulcanization (curing) properties of peroxide-cured elastomers.

Applications in Adhesives and Hot Melt Systems

Hot melt adhesives (HMAs) are applied at high temperatures, making them vulnerable to thermal degradation. This can lead to changes in viscosity, color, charring, and a loss of adhesive performance. DLTDP is a vital antioxidant in HMA formulations, protecting the adhesive from oxidative breakdown during manufacturing, storage, and the final application process. As a thioester secondary antioxidant, it works alongside primary phenolic and phosphite stabilizers to ensure consistent performance and prevent premature bond failure.

| Polymer/System | Primary Benefit of DLTDP | Common Co-Stabilizers |

|---|---|---|

| Polypropylene (PP), Polyethylene (PE) | Long-term thermal stability, processing stability | Hindered Phenolic Antioxidants, Phosphites |

| ABS, Styrenic Polymers | Color stability, prevention of embrittlement | Hindered Phenolic Antioxidants |

| PVC (Flexible) | Heat stability, plasticizer stabilization | Zinc Stearate, Phenolic Antioxidants |

| Elastomers / Rubber | Heat aging resistance | Hindered Phenolic Antioxidants |

| Hot Melt Adhesives | Thermal stability at high application temperatures | Hindered Phenolic Antioxidants, Phosphites |

Process Stabilization in Chloral Compositions

Research has indicated the use of this compound in the stabilization of aldehydes. Specifically, historical research points to its use in stabilizer systems for polypropionaldehyde. In a cited 1966 study, DLTDP was used in conjunction with triphenylphosphine (B44618) to stabilize this polymer, showcasing its role in preventing the degradation of aldehyde-based materials.

Advanced Research in Lubricant and Grease Formulations